4-Methylheptafluorotoluene

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry traces its roots back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov Early work was challenging due to the high reactivity of fluorine. numberanalytics.com However, the development of new fluorinating agents and techniques has enabled the synthesis of a wide range of fluorinated molecules. nih.govcas.cn A significant milestone was the development of methods to create aromatic compounds with fluorinated side chains, first reported in 1898. nih.gov Polyfluorinated toluene (B28343) derivatives, a class of compounds that includes 4-Methylheptafluorotoluene, are a key area of modern organofluorine chemistry. These compounds are characterized by a toluene core with multiple hydrogen atoms replaced by fluorine.

Significance of Perfluorinated Aromatic Compounds in Advanced Chemical Research

Perfluorinated aromatic compounds (PFAAs), which contain a perfluoroalkyl moiety (C_nF_{2n+1}–), are a subset of polyfluorinated aromatics that have garnered significant attention in advanced chemical research. itrcweb.org The complete replacement of hydrogen with fluorine on the alkyl side chain imparts unique properties such as high thermal stability, chemical resistance, and altered electronic characteristics. numberanalytics.com These properties make them valuable in the synthesis of fluoropolymers like polytetrafluoroethylene (PTFE) and as components in organic light-emitting diodes (OLEDs). numberanalytics.com The strong carbon-fluorine bond contributes to the high stability of these compounds. jst.go.jp While the definition of what constitutes a per- and polyfluoroalkyl substance (PFAS) is still evolving, fluorinated aromatic compounds are an important class within this broad category. nih.gov

Overview of this compound's Role in Modern Chemical Science

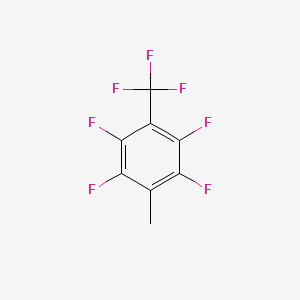

This compound, also known by its IUPAC name 1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene, is a polyfluorinated toluene derivative with the chemical formula C8H3F7. chemsrc.com It serves as a valuable building block in organic synthesis for creating more complex molecules. evitachem.com Its utility stems from the unique combination of a methyl group and a heptafluorinated aromatic ring, which allows for specific chemical transformations. For instance, it can be used in the synthesis of other functionalized fluorinated compounds through reactions that target either the methyl group or the aromatic ring. chemchart.commdpi.com Research has demonstrated its use in carbonylation reactions to produce carboxylic acid derivatives, which are themselves important precursors for bioactive compounds and materials. mdpi.comnih.gov

Physicochemical Properties of this compound

The distinct properties of this compound are foundational to its applications in chemical synthesis.

| Property | Value |

| Molecular Formula | C8H3F7 |

| Molecular Weight | 232.1 g/mol |

| Density | 1.528 g/cm³ |

| Boiling Point | 143-145 °C |

| Flash Point | 41.7 °C chemsrc.com |

| Refractive Index | 1.329 |

| LogP | 3.57020 chemsrc.com |

| CAS Number | 778-35-8 |

Research Findings on this compound

Detailed research has explored the reactivity and synthetic utility of this compound. One notable application is its use in carbonylation reactions. When dissolved in a superacid like antimony pentafluoride (SbF5), it can be hydrolyzed to form 4-methyltetrafluorobenzoic acid. mdpi.com This transformation highlights the ability to selectively functionalize the molecule.

Furthermore, this compound can serve as a precursor for other valuable chemical intermediates. For example, it can undergo bromination with N-Bromosuccinimide to yield 4-(bromomethyl)heptafluorotoluene, a compound that can be used in further synthetic steps. chemchart.com However, it is noteworthy that under certain reaction conditions, such as those involving tris(dialkylamino)phosphines, this compound has been observed to be unreactive. researchgate.netacs.org This selective reactivity is a key aspect of its utility in complex chemical syntheses.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methyl-6-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c1-2-4(9)6(11)3(8(13,14)15)7(12)5(2)10/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZHWNXMZYBXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228421 | |

| Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-35-8 | |

| Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylheptafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylheptafluorotoluene and Its Congeners

Fluorination Strategies for Toluene-Based Precursors

The direct or indirect incorporation of fluorine onto a toluene (B28343) backbone is a primary strategy for the synthesis of 4-methylheptafluorotoluene. These methods range from direct gas-phase reactions to electrochemical processes and the use of potent fluorinating agents.

Direct and Indirect Fluorination Approaches

Direct fluorination of toluene with elemental fluorine is a highly exothermic process that requires careful control to achieve selectivity. The use of microreactors has emerged as a key technology to manage the high reactivity and improve safety. acs.org By employing microstructured reactors, the direct fluorination of toluene can be performed at room temperature, offering higher selectivity towards ring fluorination compared to conventional methods. acs.org The choice of solvent is critical, with acetonitrile (B52724) showing superior results over methanol (B129727) in promoting ring fluorination. acs.org

Electrochemical fluorination (ECF) represents another direct approach. The electrolysis of toluene in anhydrous hydrogen fluoride (B91410) on nickel anodes can lead to perfluorination, yielding compounds like perfluoromethylcyclohexane. acs.orgrsc.org However, controlling the degree of fluorination to selectively produce this compound is challenging and often results in a mixture of products. cecri.res.incecri.res.in The process is often hampered by the low solubility of hydrocarbons in the electrolyte and the formation of passivating polymer films on the anode. acs.orgrsc.org Additives like triallylamine (B89441) can be used to improve conductivity and suppress gumming, making the process more technologically viable. acs.orgrsc.org

Indirect fluorination methods offer an alternative route. High-valent metal fluorides, such as cobalt trifluoride (CoF3), are powerful reagents for replacing hydrogen with fluorine. beilstein-journals.orgchemicalbook.com The reaction of toluene with CoF3 at elevated temperatures typically leads to extensive fluorination. beilstein-journals.orgcas.cn While this method can produce perfluorinated products, controlling it to yield partially fluorinated aromatics like this compound is difficult and often results in over-fluorination and skeletal rearrangements. beilstein-journals.orgcas.cn Another indirect route involves halogen exchange (halex) reactions, where chloro- or bromo-substituted toluenes are treated with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst. oup.comnsf.gov This method is particularly effective for aromatics activated by electron-withdrawing groups. oup.com

| Method | Reagents/Conditions | Key Features |

| Direct Gas-Phase Fluorination | Elemental Fluorine (F2), Microreactor, Acetonitrile | Enhanced safety and selectivity; room temperature operation. acs.org |

| Electrochemical Fluorination (ECF) | Toluene, Anhydrous HF, Nickel Anode | Can lead to perfluorination; challenges with solubility and electrode passivation. acs.orgrsc.orgcecri.res.in |

| Cobalt Trifluoride Fluorination | Toluene, CoF3, High Temperature | Powerful but often leads to over-fluorination and rearrangement. beilstein-journals.orgchemicalbook.comcas.cn |

| Halogen Exchange (Halex) | Halogenated Toluene, KF, Phase-Transfer Catalyst | Effective for activated aromatics; avoids harsh fluorinating agents. oup.comnsf.gov |

Methodologies Involving Difluoroiodotoluene (B35932) and Related Reagents

Hypervalent iodine reagents, particularly difluoroiodotoluene, have gained prominence as milder and more selective fluorinating agents. ucl.ac.ukbeilstein-journals.org Difluoroiodotoluene, often generated in situ due to its hydrolytic instability, can be used for the fluorination of a variety of organic substrates. ucl.ac.ukbeilstein-journals.org These reagents are particularly effective in fluoro-Pummerer reactions, where they can introduce fluorine atoms alpha to a sulfur-containing group. ucl.ac.ukresearchgate.net This reactivity can be harnessed in multi-step syntheses to build fluorinated toluene derivatives. The treatment of β-oxo sulfides with one equivalent of difluoroiodotoluene in dichloromethane (B109758) can yield α-fluoro sulfides cleanly. ucl.ac.uk Further reaction can lead to difluorination and the formation of α-fluoro sulfoxides. ucl.ac.uk The electrophilic nature of these iodine(III) fluorides allows for targeted fluorination under relatively mild conditions compared to metal fluorides or elemental fluorine. researchgate.net

Functionalization and Derivatization Reactions

Once the polyfluorinated toluene core is synthesized, subsequent reactions can be employed to introduce further functionality. Carbonylation and hydrolysis under superacidic conditions are notable examples of such transformations.

Carbonylation Reactions of Polyfluorinated Alkylbenzenes

The carbonylation of polyfluorinated alkylbenzenes, including this compound, provides a direct route to valuable carboxylic acid derivatives. nih.gov This transformation is typically carried out using carbon monoxide (CO) in the presence of a strong Lewis acid, such as antimony pentafluoride (SbF5). nih.gov The reaction proceeds through the formation of a carbocation intermediate, which is then trapped by CO. Subsequent treatment with water or an alcohol furnishes the corresponding carboxylic acid or ester. nih.gov For example, the carbonylation of polyfluorinated benzyl (B1604629) halides in a CO-SbF5 system can yield α-arylcarboxylic acids. nih.gov The efficiency and selectivity of the reaction, such as mono- versus dicarbonylation, can often be controlled by the stoichiometry of SbF5. nih.gov

| Substrate Type | Reagents | Product | Reference |

| Polyfluorinated Benzyl Halides | CO, SbF5, then H2O/ROH | α-Arylcarboxylic Acids/Esters | nih.gov |

| Bis(chloromethyl)tetrafluorobenzenes | CO, SbF5, then H2O/ROH | Dicarboxylic Acids/Esters | nih.gov |

Hydrolysis and Related Transformations under Superacidic Conditions

Superacidic systems, such as those containing SbF5, can facilitate transformations that are otherwise difficult to achieve. nih.gov In the context of this compound, hydrolysis of a solution of the compound in SbF5 has been reported to yield methylbenzoic acid derivatives. nih.gov This reaction highlights the ability of superacids to promote the conversion of trifluoromethyl groups. Specifically, the reaction can lead to the formation of a (carboxymethyl)tetrafluorobenzoic acid, demonstrating a transformation of the CF3 group. nih.gov These conditions are harsh and showcase the extreme reactivity imparted by superacidic media. rsc.orgsigmaaldrich.com

Advanced Synthetic Techniques for Fluorinated Aromatic Building Blocks

The development of modern synthetic methods has provided more sophisticated tools for the construction of fluorinated aromatic compounds. Transition metal-catalyzed C-H activation and cross-coupling reactions are at the forefront of these advancements.

Transition metal-catalyzed C–H functionalization has emerged as a powerful strategy for the direct introduction of functional groups into aromatic rings, avoiding the need for pre-functionalized substrates. sigmaaldrich.comacs.org For fluoroarenes, the reactivity of C-H bonds ortho to a fluorine atom is often enhanced, allowing for regioselective functionalization. acs.org This approach can be used to synthesize complex fluorinated molecules by forming new carbon-carbon or carbon-heteroatom bonds. acs.orgsioc-journal.cn

Furthermore, the use of fluorinated building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern organic synthesis. beilstein-journals.orgd-nb.info Polyfluorinated arylboronic acids and their derivatives can be coupled with various partners to construct complex molecular architectures. beilstein-journals.orgd-nb.info These methods offer high functional group tolerance and allow for the modular assembly of highly substituted aromatic compounds, providing a versatile entry point to congeners of this compound. beilstein-journals.orgd-nb.info

| Technique | Key Principle | Application Example |

| C-H Activation | Transition metal-catalyzed cleavage and functionalization of a C-H bond. acs.org | Direct arylation of a fluoroarene to build a more complex aromatic system. acs.org |

| Cross-Coupling Reactions | Palladium-catalyzed coupling of a fluorinated aryl halide or boronic acid with a coupling partner. beilstein-journals.orgd-nb.info | Suzuki-Miyaura coupling of a polyfluorinated arylboronic acid with an aryl halide. beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Methylheptafluorotoluene. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and environment of individual atoms can be obtained.

Multinuclear NMR Analyses (e.g., 1H, 13C, 19F NMR)

Multinuclear NMR provides a comprehensive picture of the different types of atoms within the this compound molecule.

1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the primary signals arise from the methyl (-CH₃) group. The chemical shift of these protons is influenced by the electron-withdrawing nature of the heptafluorotolyl group. Protons on a methyl group attached to an aromatic ring typically appear in the range of 2.3 ppm. sepscience.com The electronegativity of the fluorine atoms on the aromatic ring would further deshield these protons, potentially shifting their resonance to a slightly higher chemical shift value. chemistrysteps.com

13C NMR: Carbon-13 NMR offers direct insight into the carbon skeleton of the molecule. magritek.combhu.ac.in Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The spectrum would be expected to show signals for the methyl carbon, the quaternary carbon attached to the methyl group, the carbons of the aromatic ring, and the trifluoromethyl carbon. The chemical shifts are significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing large shifts and characteristic coupling patterns (1JCF). mdpi.comnanalysis.com The aromatic carbons will appear in the typical range for aromatic compounds (around 110-150 ppm), with their exact shifts determined by the fluorine substitution pattern. bhu.ac.in The methyl carbon signal would appear at the higher field end of the spectrum. oc-praktikum.de

19F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. lcms.cznih.gov The 19F NMR spectrum of this compound would display distinct signals for the fluorine atoms at different positions on the aromatic ring and the trifluoromethyl group. The chemical shifts and coupling constants (both 19F-19F and 1H-19F) provide detailed structural information. lcms.cz For instance, the trifluoromethyl group (CF₃) typically appears as a singlet or a narrowly split multiplet, depending on long-range couplings. nanalysis.com The aromatic fluorine atoms will exhibit more complex splitting patterns due to coupling with each other and with the protons of the methyl group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1H (Methyl) | ~2.3 - 2.5 | Singlet or fine multiplet | JHF may be observed |

| 13C (Methyl) | ~20 - 25 | Quartet (due to 1JCH) | |

| 13C (Aromatic C-CH₃) | ~130 - 140 | Multiplet | |

| 13C (Aromatic C-F) | ~140 - 160 | Doublet (due to 1JCF) | Large |

| 13C (Aromatic C-CF₃) | ~120 - 130 | Quartet (due to 1JCF) | Large |

| 19F (Aromatic) | Varies with position | Multiplets | JFF and JHF |

| 19F (CF₃) | ~ -60 to -70 | Singlet or fine multiplet |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Elucidation of Molecular Structure via 2D NMR Techniques

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between different atoms within the molecule, resolving ambiguities that may arise from 1D spectra. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between coupled protons. emerypharma.com In this compound, this could show long-range coupling between the methyl protons and the aromatic fluorine atoms, helping to confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. wikipedia.orgcreative-biostructure.com An HSQC spectrum of this compound would show a cross-peak connecting the 1H signal of the methyl group to the 13C signal of the same group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between nuclei that are close to each other, regardless of whether they are directly bonded. ic.ac.uk This can provide crucial information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" that is unique to the compound's structure and bonding. pressbooks.pub

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. sysrevpharm.org For this compound, key vibrational modes would include:

C-H stretching: Vibrations of the methyl group protons, typically observed in the 2900-3000 cm⁻¹ region.

Aromatic C=C stretching: Vibrations of the carbon-carbon double bonds in the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

C-F stretching: These are typically strong absorptions in the 1000-1400 cm⁻¹ region. The multiple fluorine atoms in this compound would likely result in a complex pattern of strong bands in this area. researchgate.net

C-H bending: Vibrations of the methyl group, appearing at lower frequencies.

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. mdpi.comnih.gov It relies on the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others may be stronger and more easily observed in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-C backbone of the aromatic ring, which often give rise to strong Raman signals. researchgate.netwikipedia.orgnih.gov

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (methyl) | 2900 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-F Stretch | 1000 - 1400 | FTIR (strong) |

| Aromatic Ring Breathing | ~1000 | Raman (strong) |

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the absorption of UV light would primarily involve π → π* transitions within the aromatic ring. libretexts.org The presence of the methyl and heptafluoro substituents on the benzene (B151609) ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The highly electronegative fluorine atoms can cause a shift in the absorption bands compared to unsubstituted toluene (B28343). nih.gov The spectrum would likely show characteristic absorption bands in the UV region, providing information about the conjugated π-electron system.

Fluorescence Spectroscopic Studies

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. Upon absorbing light, a molecule is promoted to an excited state. Fluorescence is the emission of light that occurs when the molecule returns from its lowest singlet excited state to the ground state. The resulting fluorescence spectrum provides information about the molecule's electronic structure and its environment.

The fluorescence properties of fluorinated aromatic compounds are of significant interest. The introduction of fluorine atoms into an aromatic system can modulate the photophysical properties, including the fluorescence quantum yield (ΦF) and the emission wavelength. nih.govmdpi.com For instance, studies on fluorinated tolanes have demonstrated that the position of fluorine substituents significantly affects the photoluminescence quantum yield. mdpi.com In some cases, fluorination can lead to a red-shift in the fluorescence bands, indicating a change in the energy gap between the excited and ground states. beilstein-journals.org

Specific fluorescence spectroscopic data for this compound is not detailed in the provided search results. However, based on studies of similar fluorinated aromatic compounds, it can be inferred that this compound would likely exhibit fluorescence. The characteristics of this fluorescence, such as the emission maximum and quantum yield, would be influenced by the heptafluoro- and methyl- substitution on the toluene ring. The nature of the solvent can also play a crucial role in the observed fluorescence behavior. researchgate.net

Table 2: Photophysical Data for a Series of Fluorinated Tolanes in THF Solution This table illustrates the effect of fluorine substitution on the photophysical properties of a related class of compounds.

| Compound | λabs (nm) | λPL (nm) | ΦPL | τ1 (ns) | τ2 (ns) |

| 0F | 290 | 328 | < 0.01 | 0.82 | 5.08 |

| 1F | 288 | 328 | < 0.01 | 0.77 | 4.96 |

| 3Fa | 291 | 329 | < 0.01 | 0.73 | 4.97 |

| 3Fb | 290 | 328 | < 0.01 | 0.81 | 5.08 |

| 3Fc | 293 | 329 | < 0.01 | 0.71 | 4.95 |

| 4F | 300 | 338 | < 0.01 | 0.72 | 4.90 |

| 5F | 297 | 335 | < 0.01 | 0.74 | 4.91 |

| Data adapted from reference nih.govmdpi.com. λabs = Absorption maximum, λPL = Photoluminescence maximum, ΦPL = Photoluminescence quantum yield, τ = Fluorescence lifetime. |

Mass Spectrometry and Hyphenated Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. thermofisher.cometamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). etamu.edu

GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds, including fluorinated hydrocarbons. thermofisher.com The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak indicating the molecular weight of the compound and the fragmentation pattern offering structural information. nist.govacdlabs.com Electron ionization (EI) is a common ionization technique that can cause extensive fragmentation, providing detailed structural data. acdlabs.com

For this compound, a GC-MS analysis would provide its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of C8H3F7. The fragmentation pattern would likely involve the loss of fragments such as a methyl group (CH3), fluorine atoms (F), or a trifluoromethyl group (CF3), leading to characteristic fragment ions. This fragmentation pattern is crucial for the unambiguous identification of the compound. researchgate.netlibretexts.org

Table 3: Common Fragments Observed in Mass Spectrometry of Organic Compounds This table provides general examples of fragmentation in mass spectrometry.

| Functional Group | Common Fragmentation Pattern |

| Alkanes | Clusters of peaks 14 mass units apart (loss of (CH2)nCH3) |

| Aromatics | Molecular ion peak is typically prominent |

| Data sourced from reference libretexts.org. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid analytical technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgnih.gov LC separates components of a mixture in a liquid mobile phase based on their interactions with a stationary phase. thermofisher.com The separated components are then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are "soft" ionization techniques that often result in less fragmentation compared to EI. acdlabs.commst.or.jp

LC-MS is particularly useful for analyzing less volatile, more polar, and thermally labile compounds. wikipedia.orgthermofisher.com While this compound is likely volatile enough for GC-MS, LC-MS could also be employed for its analysis, especially in complex matrices. nih.govchromatographyonline.com The development of LC-MS methods for the determination of various fluorinated alkyl substances in different environmental and biological samples highlights the versatility of this technique. nih.govsigmaaldrich.com

In an LC-MS analysis of this compound, the compound would first be separated on an LC column, and its retention time would be recorded. Upon entering the mass spectrometer, it would be ionized. Using a soft ionization technique like ESI, a prominent pseudomolecular ion peak, such as [M+H]+ or [M-H]-, would be expected, providing clear information about the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of the selected parent ion, yielding structural information. nih.govresearchgate.net

Table 4: Comparison of GC-MS and LC-MS

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analytes | Volatile and semi-volatile compounds | Non-volatile, polar, and thermally labile compounds |

| Separation Principle | Boiling point and polarity | Polarity and other interactions with stationary phase |

| Ionization | Typically hard (e.g., Electron Ionization) | Typically soft (e.g., Electrospray Ionization) |

| Fragmentation | Often extensive | Generally minimal, can be induced (MS/MS) |

| Information compiled from references wikipedia.orgthermofisher.comacdlabs.comwikipedia.org. |

Other Advanced Analytical Techniques

X-ray Diffraction (XRD) for Crystalline Forms

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. xos.com When a beam of X-rays strikes a crystalline material, the X-rays are scattered by the electrons of the atoms. Due to the regular, repeating arrangement of atoms in a crystal, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern. xos.comub.edu This pattern is a function of the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within the unit cell. xos.com

For a compound like this compound, if it can be obtained in a crystalline form, single-crystal XRD analysis can provide a definitive three-dimensional structure. This includes precise bond lengths, bond angles, and intermolecular interactions in the solid state. Such information is invaluable for understanding the molecule's conformation and packing in the crystal lattice. ub.edu Powder XRD can be used to identify the crystalline phases present in a bulk sample and to assess its purity. researchgate.net

While no specific XRD studies for this compound were found in the provided search results, research on other fluorinated organic compounds has successfully utilized XRD to elucidate their crystal structures. rsc.orgresearchgate.netrsc.orgmdpi.com These studies reveal how fluorine substitution can influence crystal packing through various non-covalent interactions.

Table 5: Information Obtainable from X-ray Diffraction

| XRD Technique | Information Provided |

| Single-Crystal XRD | 3D molecular structure, bond lengths, bond angles, unit cell dimensions, crystal system, space group. |

| Powder XRD | Crystalline phase identification, phase purity, lattice parameters, crystallite size. |

| Information compiled from references xos.comub.eduresearchgate.net. |

Chemical Reactivity and Mechanistic Studies

Reactivity Towards Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for highly fluorinated aromatic compounds like 4-methylheptafluorotoluene. mdpi.com This class of reaction involves the displacement of a leaving group, often a fluoride (B91410) ion in this context, from an aromatic ring by a nucleophile. byjus.com The presence of multiple fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. mdpi.comlibretexts.org

The high electronegativity of fluorine atoms drastically influences the reactivity of the aromatic ring in this compound, making it highly susceptible to nucleophilic attack. mdpi.com These fluorine atoms act as strong electron-withdrawing groups, reducing the electron density of the aromatic core. mdpi.comlibretexts.org This electron deficiency, or electrophilicity, facilitates the attack of nucleophiles. wikipedia.org

In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.orgstackexchange.com The strong inductive effect of the fluorine atoms stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction. stackexchange.com This stabilization is a key factor in the high reactivity of polyfluorinated arenes in SNAr reactions. mdpi.com

Interestingly, while fluoride is generally considered a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. stackexchange.commasterorganicchemistry.com This is because the cleavage of the carbon-fluorine bond occurs in a fast, non-rate-determining step after the formation of the Meisenheimer complex. libretexts.orgstackexchange.com The restoration of aromaticity provides a strong driving force for the expulsion of the leaving group. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. libretexts.org

The regioselectivity of nucleophilic aromatic substitution on heptafluorotoluene derivatives is primarily governed by the electronic effects of the substituents and steric hindrance. In octafluorotoluene (B1221213), substitution occurs preferentially at the para-position relative to the trifluoromethyl group. mdpi.com This is attributed to the combined electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group, which make the para-position the most electrophilic site.

Reactions of polyfluoroarenes with various nucleophiles have been extensively studied. Common nucleophiles include alcohols, amines, and organosilane compounds. mdpi.com The reactions are often carried out in the presence of a mild base. kaust.edu.sa For instance, the reaction of octafluorotoluene with phenothiazine (B1677639) in the presence of a mild base resulted in the selective substitution of the para-fluorine atom. mdpi.com

Mechanochemical methods, such as ball milling, have also been employed to carry out SNAr reactions on perfluorinated arenes. lboro.ac.uk These methods offer environmental and economic benefits by reducing the need for solvents and sometimes expensive reagents. lboro.ac.uk

| Nucleophile | Reaction Conditions | Product Type |

| Phenothiazine | Mild base | 10-phenylphenothiazine derivatives |

| Alcohols | Mild base | Aryl ethers |

| Amines | Mild base | Aniline derivatives |

| Thienyl silane | TBAT | Diheteroaromatic compounds |

| Ethynylsilane | - | Linear analogs |

Influence of Fluorine Atoms on Aromatic Reactivity

Reactions under Strong Acidic and Superacidic Environments

The behavior of this compound in strong acidic and superacidic media has been a subject of investigation, particularly concerning carbonylation and other acid-catalyzed transformations. Superacids are acids with an acidity greater than that of 100% sulfuric acid. chemguide.co.uksavemyexams.comlumenlearning.comjackwestin.com

Carbonylation reactions involve the introduction of a carbonyl group into a molecule. In superacidic systems, such as those containing antimony pentafluoride (SbF₅), this compound can undergo transformations. mdpi.comnih.gov The hydrolysis of a solution of this compound in SbF₅ has been reported to yield 4-methylbenzoic acid. mdpi.com This suggests that under these extreme conditions, the heptafluorotoluene ring can be transformed, and the methyl group can be oxidized.

Studies on related polyfluorinated alkylbenzenes have shown that carbonylation can occur at benzylic C-F or C-Cl bonds under the action of CO and SbF₅. mdpi.comnih.gov For example, the carbonylation of polyfluorinated indanes and tetralins in a CO–SbF₅ system leads to the formation of fluorocarbonyl derivatives or the corresponding acids upon hydrolysis. mdpi.com

In superacidic environments, polyfluorinated aromatic compounds can undergo various transformations. For instance, the reaction of certain polyfluorobenzocyclobutenes with CF₃CO₂H and SbF₅ has been shown to produce carbonyl derivatives. mdpi.com While specific studies on this compound are limited, the behavior of similar compounds suggests that it could undergo complex rearrangements and functionalizations in the presence of superacids. The high acidity of these systems can promote the formation of carbocationic intermediates, which can then undergo a variety of reactions. mdpi.com

Investigation of Carbonylation Pathways

Studies on C-F Bond Activation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its activation is a significant challenge. nih.gov However, various methods have been developed for the activation and subsequent functionalization of C-F bonds in perfluoroarenes. nih.govmdpi.com

Transition-metal-mediated C-F bond activation is a prominent approach. ox.ac.uk Complexes of metals such as nickel, platinum, rhodium, and cobalt have been shown to cleave C-F bonds, often through oxidative addition. ox.ac.ukrsc.org For instance, NHC-stabilized cobalt half-sandwich complexes react with perfluoroarenes, leading to C-F bond activation and the formation of cobalt(II) fluoride complexes. rsc.org The regioselectivity of C-F bond activation can be influenced by the metal center and the substituents on the aromatic ring. ox.ac.uk

Transition-metal-free methods for C-F bond activation have also been developed. mdpi.com These often involve the use of strong nucleophiles or photochemical methods. nih.govmdpi.com For example, aryl and alkyl isonitriles can activate the C-F bond in perfluoroarenes under UV irradiation. nih.gov Another approach involves the use of simple phosphines as catalysts for the hydrodefluorination of perfluoroarenes, although reactions of this compound were not observed under the reported conditions. acs.orgwhiterose.ac.uk The presence of proton donors has also been shown to promote C-F bond activation. nih.gov

| Method | Reagents/Catalysts | Key Features |

| Transition-Metal Catalysis | Ni, Pt, Rh, Co complexes | Oxidative addition is a common mechanism. ox.ac.ukrsc.org |

| Photochemical Activation | Isonitriles, UV light | Metal-free C-F bond activation. nih.gov |

| Phosphine Catalysis | PnBu₃, Ph₂SiH₂ | Effective for hydrodefluorination of some fluoroarenes. acs.orgwhiterose.ac.uk |

| Proton-Assisted Activation | Proton donors | Enhances the reactivity of the C-F bond. nih.gov |

Investigation of Hydrodefluorination Pathways

Hydrodefluorination (HDF) is a crucial reaction class for the synthesis of partially fluorinated molecules from readily available per- or polyfluorinated precursors. libretexts.org This process involves the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond. Various methods have been developed for the HDF of fluoroarenes, often employing transition-metal catalysts or main-group element systems. libretexts.org

Despite the general interest in HDF reactions, specific studies detailing the hydrodefluorination pathways for this compound are not extensively reported in the available scientific literature. Research into the reactivity of analogous compounds, such as perfluorinated xylenes, has shown that hydrodefluorination can be achieved using reagents like a Zn(Cu) couple in a mixture of DMF and water, with hydrogen preferentially substituting at the benzyl (B1604629) positions. molaid.com However, direct evidence for successful HDF of this compound under similar or other conditions remains limited. The compound's high degree of fluorination contributes to the strength and stability of its C-F bonds, making them challenging to activate.

Assessment of Inertness to Specific Catalytic Systems (e.g., phosphine-mediated defluorination)

A significant finding in the study of this compound is its pronounced lack of reactivity, or inertness, under specific and potent catalytic conditions. One of the well-established methods for C-F bond activation is phosphine-mediated defluorination. This approach has proven effective for a range of fluoroarenes. acs.org The mechanism often involves the oxidative addition of the fluoroaromatic compound to a phosphine, leading to the formation of a fluorophosphorane intermediate. acs.org

However, attempts to apply this methodology to this compound have been unsuccessful. A notable study investigating metallomimetic C-F activation by simple phosphines explicitly reports that this compound does not undergo reaction under their tested conditions. acs.org This inertness is shared with structurally similar compounds like perfluoro-4-isopropyltoluene and 4-H-heptafluorotoluene, highlighting the high stability of the fluorinated toluene (B28343) scaffold against this type of catalytic system. acs.org

The table below summarizes the observed reactivity of this compound in a phosphine-mediated hydrodefluorination system.

| Catalytic System | Substrate | Result | Reference |

|---|---|---|---|

| Phosphine-mediated defluorination | This compound | No reaction observed | acs.org |

| Phosphine-mediated defluorination | Perfluoro-4-isopropyltoluene | No reaction observed | acs.org |

| Phosphine-mediated defluorination | 4-H-heptafluorotoluene | No reaction observed | acs.org |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic chemistry that describe the preferential orientation and spatial arrangement of products in chemical reactions.

Regioselectivity refers to the preference for bond formation or cleavage at one specific position over other possible constitutional isomers. mit.edusaskoer.ca In reactions involving substituted aromatic rings, for example, the position of an incoming electrophile is a question of regioselectivity.

Stereoselectivity is the preferential formation of one stereoisomer over another. inflibnet.ac.inmsu.edu This can be further divided into enantioselectivity (favoring one enantiomer) and diastereoselectivity (favoring one diastereomer).

Due to the observed chemical inertness of this compound, particularly in common catalytic reactions as discussed in section 4.3.2, there is a lack of reported reactions for which its regioselectivity or stereoselectivity could be meaningfully assessed. The high activation barrier for reactions at either the aromatic ring or the methyl group has precluded detailed studies of these selectivity aspects. For regioselectivity or stereoselectivity to be relevant, a chemical transformation must occur, and for this compound, such transformations are not readily achieved under the studied conditions.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. molpro.netuniversiteitleiden.nl These methods, which include Density Functional Theory and ab initio approaches, solve the Schrödinger equation to provide insights into molecular behavior. wikipedia.orgwikipedia.org

Density Functional Theory (DFT) Studies of Electronic Structure

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data for parameterization. wikipedia.orgacs.org These "first-principles" calculations are used to predict a variety of molecular properties. unamur.be Semi-empirical methods, which are derived from Hartree-Fock theory, use empirical parameters to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. wikipedia.org While these methods are extensively used in computational chemistry, specific studies applying them to determine the molecular properties of 4-Methylheptafluorotoluene could not be located.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are crucial for understanding the three-dimensional structures and dynamic behavior of molecules. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. rsc.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. stanford.eduresearchgate.netiscnagpur.ac.in This analysis is critical for understanding molecular stability and reactivity. stanford.eduresearchgate.net For similar molecules, such as fluorinated alkanes and substituted imidazolidinones, conformational analysis has been performed using both computational and experimental NMR methods to understand the influence of fluorine substitution on conformational preferences. aps.orgsoton.ac.uk However, a specific conformational analysis of this compound, detailing its stable conformers and the rotational barriers of its methyl and trifluoromethyl groups, is not described in the available literature.

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states and the analysis of reaction pathways are essential for understanding the kinetics and mechanisms of chemical reactions. dntb.gov.uamdpi.com Computational methods can be used to locate transition state structures and calculate activation energies, providing a detailed map of the reaction landscape. dntb.gov.ua Studies on related fluorinated aromatic compounds have utilized these methods to elucidate reaction mechanisms, such as in C-H bond activation and fluorination reactions. whiterose.ac.ukresearchgate.net For example, DFT calculations have been used to explore the single-electron transfer (SET) versus nucleophilic substitution (SN2) mechanisms in fluorination reactions. rsc.orgresearchgate.net Despite the mention of this compound in the context of hydrodefluorination reactions, detailed computational studies on its transition states and reaction pathways are absent from the surveyed literature. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into processes such as conformational changes and intermolecular interactions. protocols.iostanford.edumatlantis.com MD simulations have been applied to study the properties of related compounds like toluene (B28343) and other fluorinated molecules in various environments. whiterose.ac.ukrsc.orgdntb.gov.ua These simulations can reveal information about the structural and dynamic properties of liquids and the effects of additives. whiterose.ac.ukrsc.org However, no specific molecular dynamics simulation studies focused on the dynamic behavior of this compound were found.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for interpreting experimental spectra and understanding the molecule's structural and electronic properties.

Vibrational Frequencies: Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nist.gov The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₈H₃F₇), this results in 3(18) - 6 = 48 possible vibrational modes. Computational methods, such as Density Functional Theory (DFT), can calculate the Hessian matrix (second derivatives of energy), which upon diagonalization yields the vibrational frequencies. atomistica.online These calculated frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes, such as C-H stretching, C-F stretching, and aromatic ring vibrations. nist.govnist.gov The presence of imaginary frequencies in such calculations can indicate a transition state rather than a stable molecule. atomistica.online

Below is a table of expected regions for different types of vibrations in a molecule like this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-H Bend | 600 - 900 |

This table is generated based on general vibrational frequency data and does not represent specific calculated values for this compound.

Mechanistic Elucidation through Computational Approaches

Computational chemistry is instrumental in unraveling the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. smu.edu

Kinetic Studies and Energetic Profiles

Kinetic studies and the generation of energetic profiles for reaction pathways are key applications of computational chemistry. youtube.comyoutube.com For reactions involving this compound, computational methods can be used to map out the potential energy surface, identifying reactants, products, transition states, and intermediates. ethz.ch

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common reaction type for fluoroarenes, computational studies can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.org By calculating the energies of the reactants, the Meisenheimer-like intermediate (if present), the transition state, and the products, a detailed reaction energy profile can be constructed. acs.orgresearchgate.net This profile reveals whether the reaction is exothermic or endothermic and identifies the rate-determining step, which is the step with the highest activation energy. youtube.com

A hypothetical energetic profile for a two-step reaction might look like this:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This is a hypothetical data table to illustrate the concept of an energetic profile.

Solvation Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and rate. numberanalytics.com Computational models can account for these solvation effects, providing a more realistic description of reactions in the condensed phase. chemrxiv.orgnih.gov

Polar solvents, for example, can stabilize charged intermediates and transition states, which can significantly alter the energetic profile of a reaction. libretexts.org In the context of reactions with this compound, a polar solvent might favor a mechanism that proceeds through a charged intermediate, such as a Meisenheimer complex in an SNAr reaction, by lowering its energy and the energy of the associated transition state. ru.nl

Computational approaches to modeling solvation can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. chemrxiv.org These models can help to explain experimental observations, such as changes in reaction rates and product distributions when the solvent is changed. For example, a switch from a nonpolar solvent like n-hexane to a polar solvent like methanol (B129727) can dramatically alter reaction outcomes. chemrxiv.org

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block for Fluorinated Polymers and Composites

Fluorinated compounds are highly valued in the development of advanced materials due to their unique chemical properties, including enhanced stability and reactivity. cymitquimica.com As a polyfluorinated aromatic compound, 4-Methylheptafluorotoluene serves as a foundational building block for creating complex fluorinated molecules and polymers. sigmaaldrich.comossila.com The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules can modulate their physical and chemical properties, often leading to materials with higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com

The development of new synthetic methods allows for the creation of novel fluorinated building blocks, which are crucial for advancing materials science. nih.gov For instance, this compound can be chemically modified, such as through the hydrolysis of its solution to produce methylbenzoic acid, creating a monomer suitable for polymerization. mdpi.com These derived monomers can then be integrated into polymer backbones or side chains, fundamentally altering the material's properties.

Fluorinated polyurethanes (FPUs) represent a significant class of high-performance polymers, and their synthesis often relies on the incorporation of fluorinated monomers. nih.gov The synthesis of FPUs can be achieved through various methods, including the use of fluorinated diols, diisocyanates, or chain extenders. mdpi.commdpi.comasianpubs.org These fluorinated components are integrated to create polymers with properties tailored for specific applications, such as coatings, textiles, and aerospace materials. nih.gov

While direct incorporation of this compound is not typical, its derivatives are valuable in FPU synthesis. By functionalizing the methyl group, it can be converted into a fluorinated alcohol, such as a diol. This resulting fluorinated diol can then act as a soft segment in the polyurethane chain. mdpi.comsciengine.com The reaction of such fluorinated alcohols with aromatic or cycloaliphatic diisocyanates is a common method for producing FPUs with desirable characteristics like low glass transition temperatures and high thermal decomposition temperatures. mdpi.com This strategic incorporation of the heptafluorotoluene moiety is key to developing new polyurethane materials with enhanced performance profiles. researchgate.net

The introduction of fluorinated segments, such as those derived from this compound, is a well-established strategy for creating high-performance materials. nih.gov The strong carbon-fluorine bonds (C-F bonds) are responsible for the exceptional thermal stability and chemical resistance of fluoropolymers. academie-sciences.frmdpi.com These materials are sought after for applications that demand durability under extreme conditions. specialchem.com

Fluorinated polyurethanes, for example, exhibit low surface energy, excellent thermal and chemical stability, hydrophobicity, and resistance to weathering and flames. nih.gov Similarly, other fluorinated polymers like polyvinylidene fluoride (B91410) (PVDF) and its copolymers are used extensively in applications requiring high chemical stability. sciengine.comtu-clausthal.de The integration of the rigid, electron-poor heptafluorinated aromatic ring from this compound into a polymer matrix contributes significantly to these high-performance characteristics.

Incorporation into Polyurethane Synthesis (e.g., Fluorinated Polyurethanes)

Applications in Electronic Device Components

Fluorinated polymers are critical materials in the electronics industry due to their unique combination of electrical and physical properties. sciengine.com Materials like PVDF are used in a variety of electronic devices, including sensors, actuators, lithium batteries, and flexible electrodes. sciengine.commdpi.com

The general class of per- and polyfluoroalkyl substances (PFAS) is used in electronic components for insulation, sealing, and passivation of surfaces. zvei.org Key requirements for these applications include:

Dielectric Strength: The ability to withstand high electric fields.

Thermal Stability: Resistance to degradation at high operating temperatures.

Hydrophobicity: Resistance to moisture and humidity. zvei.org

Chemical Inertness: Stability against corrosive chemicals used in manufacturing.

Materials derived from this compound are potential candidates for these applications. Incorporating its stable fluorinated structure into polymers can yield materials with the necessary dielectric properties, high-temperature resistance, and moisture repellency required for passive electronic components like capacitors and resistors, as well as for the encapsulation and insulation of active components like semiconductors. zvei.orggetenviropass.comscm-solution.com

Utilization as a Specialized Solvent in Chemical Processes

The selection of a solvent is a critical aspect of sustainable and green chemistry, as solvents often contribute significantly to process waste and energy consumption. text2fa.irnih.gov Fluorinated solvents are considered a class of specialized solvents due to their distinct properties, which include high thermal stability, chemical inertness, and often, immiscibility with both aqueous and common organic solvents.

This compound, being a liquid with a boiling point of 143-145°C and high chemical stability, is a candidate for use as a specialized solvent. Its inertness was noted in studies where it did not react under conditions that affected other molecules, suggesting its suitability as a reaction medium where a non-participating solvent is required. acs.org The development of such specialized solvents is crucial for processes that require specific solubility characteristics or reaction conditions that conventional solvents cannot provide, thereby contributing to more efficient and sustainable chemical synthesis. numberanalytics.comyork.ac.uk

Heat Transfer Fluid Applications in Industrial and Research Settings

Heat transfer fluids are essential in a vast range of industrial processes for heating and cooling in closed circuits. wikipedia.org Ideal heat transfer fluids possess high thermal stability, a high boiling point, a low freezing point, and chemical inertness to prevent corrosion and degradation of equipment. dow.comdow.com

Given its properties, this compound has potential as a heat transfer fluid. Its key attributes for this application include:

High Thermal Stability: The strong C-F bonds suggest it can withstand high temperatures without significant decomposition.

Moderate Boiling Point: Its boiling point of 143-145°C makes it suitable for moderate-temperature applications.

Chemical Inertness: Its fluorinated structure makes it less likely to react with system components.

While synthetic oils and other specialized fluids can operate at extremely high temperatures (up to 400°C), there is also a need for fluids in lower to moderate temperature ranges, particularly in applications involving water-sensitive products where non-aqueous fluids are necessary. dow.comparatherm.com

Contributions to Sustainable Chemical Processes and Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.commdpi.com The use of this compound and materials derived from it can contribute to sustainability in several ways.

Durable Materials: As a building block for high-performance polymers, it enables the creation of materials with longer service lives. nih.gov Durable products reduce waste and the environmental impact associated with manufacturing and disposal.

Energy Efficiency: In its application as a stable heat transfer fluid, it could contribute to more energy-efficient heating and cooling processes by minimizing fluid degradation and replacement. psu.edu

Safer Solvents: Utilizing stable and less hazardous solvents is a core principle of green chemistry. researchgate.netresearchgate.net The chemical inertness of this compound makes it a potentially safer alternative to more reactive or toxic solvents in certain chemical processes.

By enabling the development of robust materials and facilitating more efficient industrial processes, this compound aligns with the broader goals of creating a more sustainable chemical industry.

Environmental Disposition and Biotransformation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as photodegradation and other chemical reactions in the environment. fao.org

Photodegradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for many organic chemicals. fao.org For fluorinated aromatic compounds, the efficiency of photodegradation can be influenced by factors such as the number and position of fluorine atoms and the presence of other functional groups. Photon-based processes, including photolysis and photocatalysis, have been explored for the degradation of various poly- and perfluoroalkyl substances (PFAS). nih.gov

Table 1: Examples of Photodegradation Studies on Related Fluorinated Compounds

| Compound | Experimental Conditions | Outcome | Reference |

| Sodium p-perfluorous nonenoxybenzene sulfonate (OBS) | UV (254 nm) and UV/H2O2 | >96% degradation of parent molecule in 20 mins, but less than 20% defluorination. | |

| Perfluorooctanoic acid (PFOA) | VUV light (184 nm) | 87.3% degradation and 20.5% defluorination after 3 hours. | nih.gov |

| Toluene (B28343) (as a related VOC) | Photocatalysis with TiO2 in a perfluorinated coating | Effective degradation, with rates influenced by humidity. | polimi.it |

This table presents data for compounds structurally related to or sharing functional groups with 4-Methylheptafluorotoluene to provide context on potential photodegradation behavior. Data for this compound itself is not available.

Chemical degradation in environmental matrices like soil and water can occur through processes such as hydrolysis and oxidation. fao.org The high stability of the C-F bond generally makes perfluorinated compounds resistant to hydrolysis under typical environmental conditions. nih.gov

Research on other fluorinated compounds indicates that their chemical degradation in soil and water is often slow. For example, the pesticide sulfoxaflor, which contains a trifluoromethyl group, was found to be stable to hydrolysis. nih.gov The degradation of fluorinated compounds in soil is influenced by various factors, including pH, organic matter content, and clay content. Acidic conditions can sometimes promote the degradation of certain pesticides, while in other cases, degradation is more closely linked to soil bioactivity. Given the structure of this compound, with a heptafluorinated ring, significant chemical degradation in soil and water is expected to be limited, contributing to its likely persistence.

Photodegradation Studies

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. fao.org The presence of multiple fluorine atoms on an aromatic ring, as in this compound, generally poses a significant challenge to microbial degradation. nih.govresearchgate.net

The microbial degradation of fluoroaromatics is a subject of ongoing research. nih.gov While the C-F bond is highly stable, some microorganisms have evolved enzymatic pathways to cleave it. mdpi.com Dioxygenase enzymes, in particular, have been shown to play a role in the degradation of some fluorinated aromatic compounds. nih.govasm.org These enzymes can initiate the breakdown of the aromatic ring, which can lead to the eventual removal of fluorine atoms (defluorination). nih.gov

For example, Pseudomonas putida strains have been shown to defluorinate compounds like 3-fluorotoluene (B1676563) and other polyfluorinated chemicals, often requiring a toluene dioxygenase. nih.gov The mechanism can involve the oxidation of the aromatic ring to form unstable intermediates that then release fluoride (B91410) ions. asm.orgmdpi.com Studies on Thauera aromatica have demonstrated the complete degradation of 4-fluorotoluene (B1294773) under anaerobic (denitrifying) conditions, involving an ATP-dependent defluorination of a 4-fluorobenzoyl-coenzyme A intermediate. nih.gov

However, the high degree of fluorination in this compound likely makes it a poor substrate for many microbial enzymes. It has been suggested that compounds with -CF2- and -CF3 groups are more resistant to enzymatic attack than monofluorinated compounds. researchgate.net Research on the defluorination of compounds with trifluoromethyl groups has shown that it can occur via ring oxidation, but this is a complex process. researchgate.netmdpi.com

Table 2: Examples of Microbial Defluorination of Related Aromatic Compounds

| Organism | Fluorinated Substrate | Key Enzyme/Pathway | Outcome | Reference |

| Pseudomonas putida F1 | 3-Fluorotoluene | Toluene dioxygenase | Defluorination through oxidation and gem-elimination. | nih.gov |

| Thauera aromatica | 4-Fluorotoluene | Benzoyl-CoA reductase (BCR) | Complete degradation under anaerobic conditions. | nih.gov |

| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole | Toluene dioxygenase | Defluorination through a novel mechanism. | asm.org |

| Pseudomonas pseudoalcaligenes KF707 | Fluorinated biphenyls | Dioxygenase-mediated pathways | Utilization as carbon and energy source. | mdpi.com |

This table provides examples of microbial degradation of fluorinated aromatic compounds to illustrate potential biotransformation pathways. Specific studies on this compound are not currently available.

The biodegradability of a chemical is often assessed through standardized tests that measure parameters like oxygen consumption or carbon dioxide production over a specific period. nih.gov Highly fluorinated compounds like this compound are generally expected to be recalcitrant to biodegradation. enviro.wikinih.gov Their persistence is a defining characteristic of many per- and polyfluoroalkyl substances (PFAS). enviro.wikinih.gov

Studies on various PFAS have consistently shown low to negligible biodegradation under standard test conditions. For instance, a closed bottle test on sodium p-perfluorous nonenoxybenzene sulfonate (OBS), another complex fluorinated compound, showed it to be non-readily biodegradable. The structural stability conferred by the multiple C-F bonds in this compound suggests it would also be classified as not readily biodegradable.

Microbial Transformation and Defluorination Studies (e.g., Dioxygenase-mediated)

Environmental Mobility and Persistence

The environmental mobility of a chemical refers to its ability to move through different environmental compartments (air, water, soil), while persistence refers to the length of time it remains in the environment. fao.org Perfluorinated and polyfluorinated compounds are known for their high persistence. enviro.wikinih.gov The strong C-F bonds in these molecules are resistant to degradation, leading to long environmental half-lives. nih.gov

The mobility of fluorinated compounds is influenced by factors such as their water solubility, vapor pressure, and tendency to adsorb to soil and sediment. chemistry-matters.com Compounds with lower molecular weight and higher water solubility tend to be more mobile in water. nih.gov The presence of a heptafluorinated aromatic ring in this compound suggests a high degree of stability and, therefore, high persistence in the environment. Its mobility would depend on its specific physicochemical properties, which are not well-documented in available literature. However, many PFAS are known to be mobile in the environment, leading to widespread detection. enviro.wiki

Adsorption and Leaching Characteristics in Soil and Water Systems

The movement and distribution of this compound in the environment will be governed by its partitioning behavior between soil, water, and air. Key factors influencing this include its water solubility, octanol-water partition coefficient (Kow), and its interaction with soil components.

Generally, fluorinated compounds exhibit hydrophobic properties, meaning they have a low affinity for water and a higher affinity for organic matter in soil and sediments. aaqr.org For instance, perfluorodecalin, a fully fluorinated compound, displays exceptionally low water solubility and tends to partition into organic matter. aaqr.orgresearchgate.net This suggests that this compound is likely to adsorb to soil particles, particularly in soils with high organic carbon content. The presence of multiple fluorine atoms in a molecule tends to decrease its solubility in water. solubilityofthings.com

The adsorption of fluoroaromatic compounds onto soil matrices can be significant. For example, studies on fluorobenzene (B45895) have demonstrated its adsorption onto granular activated carbon (GAC), a material often used to simulate the sorptive properties of soil organic matter. researchgate.net The extent of this adsorption is influenced by the concentration of the compound and the characteristics of the adsorbent. researchgate.net While abiotic desorption can occur, a portion of the adsorbed compound may become irreversibly bound and less bioavailable. researchgate.net

The leaching potential of a compound is inversely related to its adsorption. Compounds that adsorb strongly to soil particles are less likely to be transported with water flow into groundwater. Given the expected hydrophobic nature of this compound, its mobility in soil and leaching into groundwater may be limited, especially in organic-rich soils. However, in soils with low organic matter, the potential for leaching could be higher. The pH of the soil and water can also influence the sorption of some ionizable fluorinated compounds, although this is less likely to be a major factor for a neutral molecule like this compound. itrcweb.org

Table 1: Adsorption Characteristics of Fluorobenzene on Granular Activated Carbon (GAC)

| Parameter | Value | Reference |

| Maximal Adsorption Capacity | 388 mg/g of GAC | researchgate.net |

| Adsorption Model (Best Fit) | Redlich-Peterson | researchgate.net |

| Abiotic Desorption Range | 3% - 22% | researchgate.net |

| Non-bioavailable Fraction | 19% - 33% | researchgate.net |

This table presents data for fluorobenzene as an illustrative example of the adsorption behavior of a fluoroaromatic compound.

Environmental Fate Modeling

In the absence of extensive experimental data, environmental fate models are crucial tools for predicting the distribution and persistence of chemicals like this compound. These models use a compound's physicochemical properties, such as its vapor pressure, water solubility, and partition coefficients (Kow and Koc), to estimate its partitioning between different environmental compartments (air, water, soil, and biota). ncsu.edu

Models like the OECD Pov and LRTP Screening Tool can be used to assess the environmental fate, persistence, and long-range transport potential of chemicals. ncsu.edu For other fluorinated compounds, models such as COSMOtherm and SPARC have been used to estimate physicochemical properties that are then used as inputs for fate models. ncsu.edu

For highly fluorinated compounds, which are often volatile and have low water solubility, models may predict a tendency to partition to the atmosphere. aaqr.orgresearchgate.net Once in the atmosphere, their fate is determined by atmospheric chemical reactions, primarily with hydroxyl radicals. alberta.ca The strong C-F bonds in perfluorinated compounds make them very resistant to atmospheric degradation, leading to long atmospheric lifetimes. aaqr.org While this compound is not fully perfluorinated, the heptafluorotoluene moiety suggests a high degree of stability.

Strategies for Environmental Remediation of Fluorinated Compounds

The high persistence of many fluorinated compounds, stemming from the strength of the carbon-fluorine bond, presents significant challenges for environmental remediation. aclaritywater.comnih.gov Conventional remediation techniques are often ineffective, necessitating the development of specialized strategies. mdpi.com

Several approaches are being investigated and applied for the remediation of sites contaminated with fluorinated compounds:

Thermal Treatment: Incineration at high temperatures (upwards of 1400 °C) is a method used to break down highly stable fluorinated molecules. researchgate.netmdpi.com However, there are concerns about the potential for incomplete combustion and the formation of hazardous byproducts. researchgate.netmdpi.com

Adsorption: The use of adsorbents like granular activated carbon (GAC) is a common method for removing fluorinated compounds from water. researchgate.netmdpi.com This technology is based on the principle of adsorbing the contaminants onto the surface of the carbon material. However, this method only transfers the contaminant from one phase to another and requires subsequent disposal or regeneration of the spent carbon. mdpi.com

Electrochemical Oxidation: This is an emerging technology that uses an electrical current to degrade fluorinated compounds in water. aclaritywater.commdpi.com Processes using specialized anodes, such as boron-doped diamond, have shown promise in mineralizing these persistent chemicals. mdpi.com

Bioremediation: While the C-F bond is highly resistant to cleavage, some microorganisms have been found to be capable of defluorinating certain fluorinated compounds under specific conditions. nih.govmdpi.com For example, some bacteria can degrade fluoroaromatic compounds under anaerobic conditions. researchgate.net Research into microbial degradation pathways and the enzymes involved, such as dehalogenases and dioxygenases, is ongoing to develop effective bioremediation strategies. mdpi.comnih.gov However, bioremediation of highly fluorinated compounds is still considered challenging. nih.gov

Other Advanced Technologies: Other methods being explored include supercritical water oxidation (SCWO) and hydrothermal alkaline treatment (HALT), which use high temperatures and pressures to destroy these persistent chemicals. aclaritywater.com

The selection of a remediation strategy depends on the specific contaminants, their concentrations, and the characteristics of the contaminated site. Often, a combination of technologies may be required for effective cleanup.

Table 2: Overview of Remediation Strategies for Fluorinated Compounds

| Remediation Strategy | Principle | Applicability | Key Considerations |

| Incineration | High-temperature thermal destruction | Soils, concentrated liquid wastes | Potential for incomplete combustion and formation of hazardous byproducts. researchgate.netmdpi.com |

| Granular Activated Carbon (GAC) Adsorption | Physical adsorption onto carbon media | Water treatment | Transfer of contaminant, requires disposal or regeneration of GAC. mdpi.com |

| Electrochemical Oxidation | Degradation by electrochemical reactions | Water treatment, especially for concentrated streams | Energy consumption, electrode material and stability. aclaritywater.commdpi.com |

| Bioremediation | Microbial degradation of contaminants | Soil and groundwater (for specific compounds) | Limited effectiveness for highly fluorinated compounds, requires specific microbial populations and environmental conditions. nih.govmdpi.com |

Emerging Research Directions and Future Outlook

Novel Synthetic Routes and Sustainable Methodologies